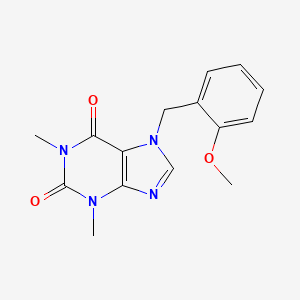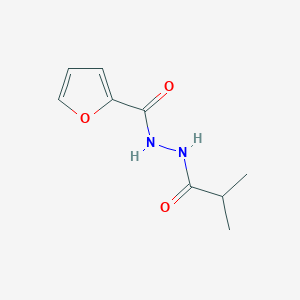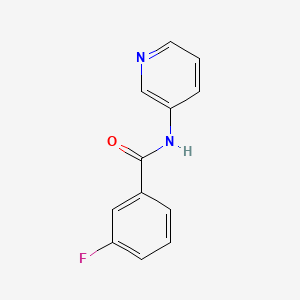
6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one, also known as DTCM, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. DTCM is a chromone derivative that has been shown to exhibit a broad range of biological activities, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. One study found that 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one inhibited the activity of matrix metalloproteinase-2, an enzyme that plays a role in cancer invasion and metastasis. Another study showed that 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one inhibited the activation of nuclear factor kappa B, a signaling pathway that is involved in the regulation of inflammation.
Biochemical and Physiological Effects
6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one has been shown to exhibit a broad range of biochemical and physiological effects. One study found that 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one exhibited antioxidant activity, suggesting that it could be used to protect against oxidative stress. Another study showed that 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one exhibited anticoagulant activity, suggesting that it could be used to prevent blood clotting.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. However, one limitation is that the mechanism of action of 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one is not fully understood, which makes it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to investigate its effects on other signaling pathways and enzymes to gain a better understanding of its mechanism of action. Additionally, further studies are needed to investigate the safety and toxicity of 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one in vivo.
Synthesemethoden
The synthesis of 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one involves the reaction of 6,8-dichloro-4H-chromen-4-one with thiomorpholine and formaldehyde in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one exhibited potent antitumor activity against human hepatocellular carcinoma cells, making it a promising candidate for the development of anticancer drugs. Another study showed that 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one exhibited significant anti-inflammatory activity, suggesting that it could be used to treat inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
6,8-dichloro-3-(thiomorpholin-4-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c15-10-5-11-13(18)9(7-17-1-3-20-4-2-17)8-19-14(11)12(16)6-10/h5-6,8H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODCRTLDMYOOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=COC3=C(C2=O)C=C(C=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-3-(thiomorpholin-4-ylmethyl)-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5880172.png)



![3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5880207.png)
![2-(3,4-dimethoxyphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5880219.png)


![N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5880247.png)
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5880257.png)
![2,5-dimethyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5880262.png)
![3-[(4-bromophenoxy)methyl]benzonitrile](/img/structure/B5880269.png)

